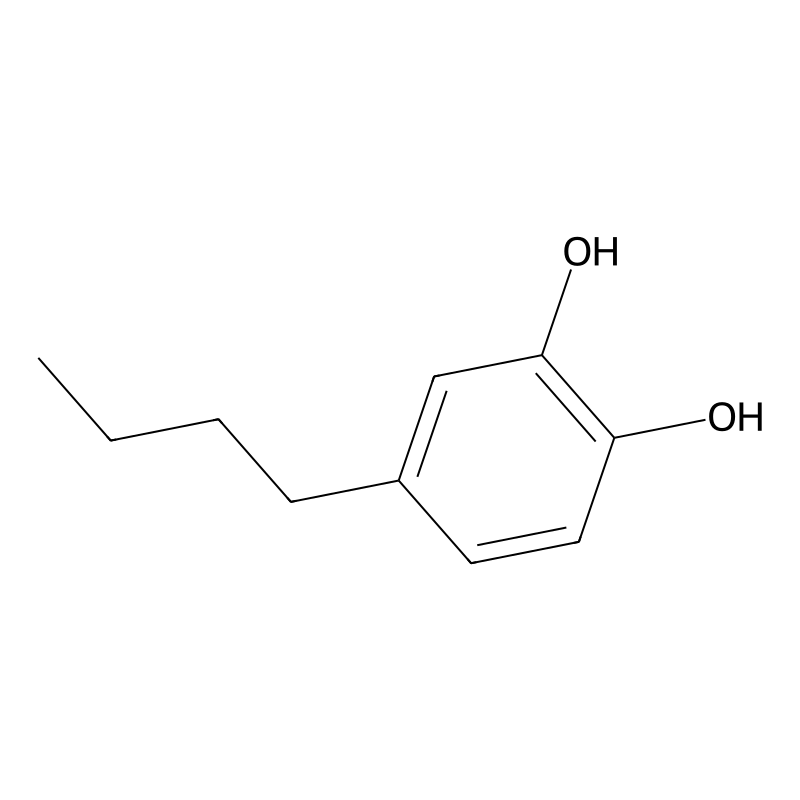4-Butylbenzene-1,2-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications
Based on its chemical structure, 4-Butylbenzene-1,2-diol shares some similarities with other aromatic diols, such as catechol (1,2-benzenediol). Catechol and its derivatives have various applications in scientific research, including:
- Antioxidants: Catechol and its derivatives exhibit antioxidant properties, meaning they can scavenge free radicals and prevent oxidative damage. This property makes them potentially useful in various research areas, such as studying the effects of oxidative stress in diseases or developing new antioxidant therapies.
- Metal chelation: Catechol groups can form complexes with metal ions. This ability has been utilized in research for various purposes, such as removing metal contaminants from samples, studying metal-ligand interactions, and developing new chelating agents for medical applications.
- Polymer synthesis: Catechol derivatives have been used as starting materials or modifiers in the synthesis of various polymers. This research area explores the potential applications of these polymers in areas like drug delivery, biomaterials, and electronic devices.
4-Butylbenzene-1,2-diol, also known as 4-tert-butylcatechol, is an organic compound characterized by its catechol structure modified with a tert-butyl group at the para position. Its chemical formula is and it has a molar mass of approximately 166.22 g/mol. This compound appears as a solid crystalline flake and is soluble in methanol and water at varying concentrations .
- Electrochemical Trimerization: This occurs via anodic oxidation, where the compound can form larger oligomers under specific conditions .
- Oxidation Reactions: It can be oxidized by laccase enzymes to form quinones, which subsequently react with dienes to yield naphthoquinones .
- Polymerization Inhibition: It is known to inhibit polymerization processes effectively, outperforming traditional inhibitors like hydroquinone by a factor of 25 at elevated temperatures (60 °C) .
The biological activity of 4-butylbenzene-1,2-diol includes:
- Tyrosinase Inhibition: At concentrations above , it inhibits the enzyme tyrosinase, which is significant in melanin production and has implications in skin pigmentation disorders .
- Antioxidant Properties: The compound exhibits antioxidant activity, making it useful in various applications to prevent oxidative damage in biological systems and materials .
4-Butylbenzene-1,2-diol finds applications across various industries:
- Polymer Stabilizer: It serves as a stabilizer and polymerization inhibitor in products like butadiene, styrene, and vinyl acetate .
- Antioxidant in Materials: Utilized as an antioxidant in synthetic rubbers and polymers to enhance durability and lifespan .
- Cosmetic and Pharmaceutical Uses: Its tyrosinase-inhibiting properties make it relevant in cosmetic formulations targeting hyperpigmentation .
Studies on the interactions of 4-butylbenzene-1,2-diol reveal its potential effects on biological systems:
- Cross-Reactivity with Other Compounds: It shows interactions with catechols found in plants like poison ivy, suggesting caution when handling or applying it in natural settings .
- Synergistic Effects with Other Antioxidants: Research indicates that combining this compound with other antioxidants may enhance its protective effects against oxidative stress .
Several compounds share structural similarities with 4-butylbenzene-1,2-diol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methylcatechol | Catechol derivative | Less effective as a polymerization inhibitor |
| 4-Ethylphenol | Phenolic compound | Exhibits lower antioxidant activity |
| 4-Hydroxybenzoic acid | Aromatic carboxylic acid | Used primarily as a preservative |
| 3,4-Dihydroxybenzoic acid | Catechol derivative | Stronger antioxidant properties |
Uniqueness of 4-Butylbenzene-1,2-diol
What sets 4-butylbenzene-1,2-diol apart from these similar compounds is its exceptional performance as a polymerization inhibitor and its potent biological activity against tyrosinase. Its structural modification with a tert-butyl group enhances its stability and effectiveness compared to simpler catechol derivatives.







